- Process for preparation of key intermediates for synthesis of rosuvastatin, World Intellectual Property Organization, , ,

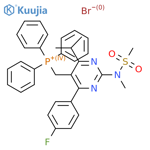

Cas no 934263-64-6 (N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide)

![N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide structure](https://it.kuujia.com/scimg/cas/934263-64-6x500.png)

934263-64-6 structure

Nome del prodotto:N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

Numero CAS:934263-64-6

MF:C28H40FN3O5SSi

MW:577.783210754395

CID:5672443

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide

-

- Inchi: 1S/C28H40FN3O5SSi/c1-18(2)25-23(15-14-21-16-22(17-24(33)36-21)37-39(8,9)28(3,4)5)26(19-10-12-20(29)13-11-19)31-27(30-25)32(6)38(7,34)35/h10-15,18,21-22H,16-17H2,1-9H3/b15-14+/t21-,22-/m1/s1

- Chiave InChI: WZGPIBBCDYPFDI-UQECUQMJSA-N

- Sorrisi: CS(N(C1=NC(C(C)C)=C(/C=C/[C@H]2OC(=O)C[C@H](O[Si](C(C)(C)C)(C)C)C2)C(C2=CC=C(F)C=C2)=N1)C)(=O)=O

Proprietà sperimentali

- Densità: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- Punto di fusione: 118 °C

- Punto di ebollizione: 679.7±65.0 °C(Predicted)

- pka: -0.45±0.10(Predicted)

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 45 min, -42 °C; -42 °C → -82 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

1.2 Solvents: Tetrahydrofuran ; 30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water ; 10 min, 10 °C

Riferimento

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Raw materials

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Preparation Products

N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide Letteratura correlata

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

934263-64-6 (N-[5-[(1E)-2-[(2S,4R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethenyl]-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide) Prodotti correlati

- 2154867-57-7(trans-2-(3-methoxypropyl)aminocyclohexan-1-ol)

- 2138390-10-8(2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxolan-3-yl]acetic acid)

- 1904338-85-7(1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione)

- 1058195-87-1(2-methyl-N-2-(thiophen-3-yl)ethylbenzamide)

- 43156-11-2(4-(4-bromophenoxy)-1,2-Benzenediamine)

- 1806940-86-2(3-Chloro-6-(difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine)

- 2228142-62-7(3-{5-(trifluoromethyl)thiophen-2-ylmethyl}azetidin-3-ol)

- 1989672-26-5(N-ethyl-4-(morpholin-4-yl)aniline dihydrochloride)

- 875006-85-2(6,8-dichloro-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one)

- 884495-16-3(5-bromo-2-(1,3-dioxolan-2-yl)pyridine)

Fornitori consigliati

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Amadis Chemical Company Limited

Membro d'oro

CN Fornitore

Reagenti

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Nanjing Jubai Biopharm

Membro d'oro

CN Fornitore

Grosso

atkchemica

Membro d'oro

CN Fornitore

Reagenti